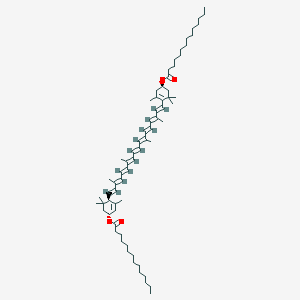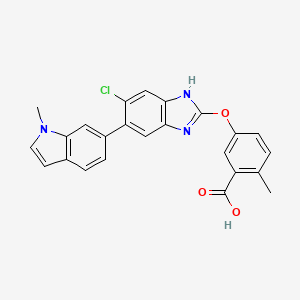
Ampk-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ampk-IN-1 is a small molecule inhibitor specifically designed to target AMP-activated protein kinase (AMPK). AMPK is a central regulator of cellular energy homeostasis, playing a crucial role in maintaining energy balance within cells. By inhibiting AMPK, this compound can modulate various metabolic pathways, making it a valuable tool in scientific research and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ampk-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of this compound through a series of condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity and selectivity towards AMPK.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification processes suitable for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ampk-IN-1 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity and selectivity.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under controlled conditions.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution, often under mild to moderate temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.
Aplicaciones Científicas De Investigación
Ampk-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of AMPK in various chemical pathways and reactions.
Biology: Helps in understanding the cellular processes regulated by AMPK, including autophagy, metabolism, and cell growth.
Medicine: Potential therapeutic applications in treating metabolic disorders, cancer, and other diseases where AMPK plays a critical role.
Industry: Used in the development of new drugs and therapeutic agents targeting AMPK-related pathways.
Mecanismo De Acción
Ampk-IN-1 exerts its effects by specifically inhibiting the activity of AMP-activated protein kinase. AMPK is a heterotrimeric complex composed of α, β, and γ subunits. This compound binds to the catalytic α-subunit, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the normal energy-sensing and regulatory functions of AMPK, leading to altered cellular metabolism and energy homeostasis.
Comparación Con Compuestos Similares
Similar Compounds
Compound-1: A direct activator of AMPK that stimulates fatty acid oxidation.
BC1618: A small molecule that inhibits the degradation of activated AMPK.
Metformin: An indirect activator of AMPK commonly used in the treatment of type 2 diabetes.
Uniqueness of Ampk-IN-1
This compound is unique in its specific inhibitory action on AMPK, making it a valuable tool for studying the negative regulation of AMPK pathways. Unlike activators such as Compound-1 and Metformin, this compound provides insights into the consequences of AMPK inhibition, which can be crucial for understanding diseases characterized by overactive AMPK signaling.
Propiedades
Fórmula molecular |
C24H18ClN3O3 |
|---|---|
Peso molecular |
431.9 g/mol |
Nombre IUPAC |
5-[[6-chloro-5-(1-methylindol-6-yl)-1H-benzimidazol-2-yl]oxy]-2-methylbenzoic acid |
InChI |
InChI=1S/C24H18ClN3O3/c1-13-3-6-16(10-17(13)23(29)30)31-24-26-20-11-18(19(25)12-21(20)27-24)15-5-4-14-7-8-28(2)22(14)9-15/h3-12H,1-2H3,(H,26,27)(H,29,30) |
Clave InChI |
ZPCGOSPLONPSIC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC2=NC3=C(N2)C=C(C(=C3)C4=CC5=C(C=C4)C=CN5C)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


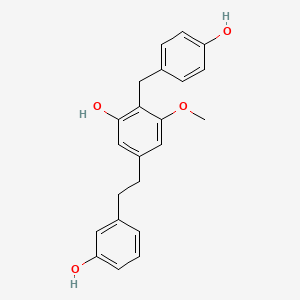
![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B11934702.png)
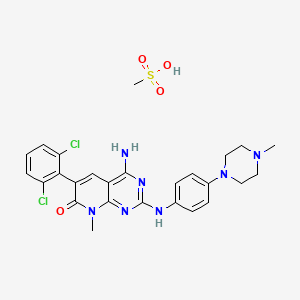


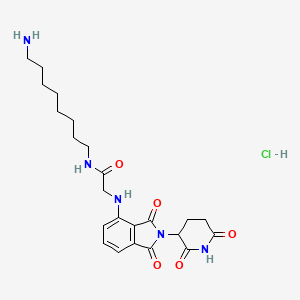
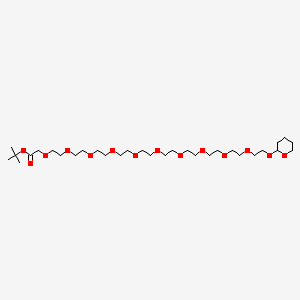
![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-[(4S)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]quinazoline-4,6-diamine](/img/structure/B11934759.png)

![(3R)-3-[4-[[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11934789.png)
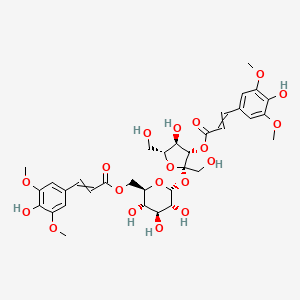

![(2R)-2-amino-3-methyl-N-{4-[3-(1H-1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B11934805.png)
